4-(1H-Indol-4-yl)but-3-en-2-one

Description

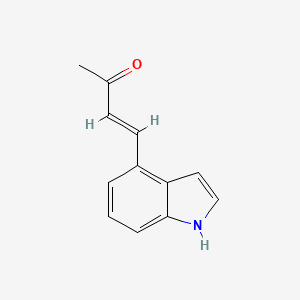

4-(1H-Indol-4-yl)but-3-en-2-one is an α,β-unsaturated enone derivative featuring an indole substituent at the γ-position of the enone system. The compound’s conjugated π-system (C=O and C=C bonds) contributes to its reactivity in Michael addition and cycloaddition reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry . Indole derivatives are well-known for their biological relevance, particularly in anticancer and antimicrobial drug discovery . The presence of the indole moiety at position 4 distinguishes this compound from other indole-enone hybrids, such as 4-(1H-Indol-3-yl)but-3-en-2-one, where the indole substituent is at position 3 .

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

(E)-4-(1H-indol-4-yl)but-3-en-2-one |

InChI |

InChI=1S/C12H11NO/c1-9(14)5-6-10-3-2-4-12-11(10)7-8-13-12/h2-8,13H,1H3/b6-5+ |

InChI Key |

RRHZUQUIQRWWHJ-AATRIKPKSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=C2C=CNC2=CC=C1 |

Canonical SMILES |

CC(=O)C=CC1=C2C=CNC2=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-4-yl)but-3-en-2-one typically involves the condensation of indole derivatives with appropriate aldehydes or ketones. One common method is the reaction of indole-4-carboxaldehyde with methyl vinyl ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-4-yl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the butenone side chain to a butanol or butane derivative.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

4-(1H-Indol-4-yl)but-3-en-2-one features an indole ring structure, which is known for its unique chemical properties. The synthesis typically involves the reaction of indole with butanone, often utilizing a Lewis acid catalyst in an organic solvent like dichloromethane under controlled conditions. This method allows for efficient production with high purity and yield, suitable for both laboratory and industrial applications.

Biological Activities

The compound exhibits a range of biological activities, making it a subject of extensive research:

1. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. Its mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways. Notably, derivatives of indole have shown effectiveness against strains such as Staphylococcus aureus and Mycobacterium tuberculosis.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 30 |

| This compound | M. tuberculosis | 25 |

2. Anticancer Properties

The compound has been studied for its anticancer effects, particularly in inducing apoptosis in cancer cells. It may modulate key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 15 |

| This compound | A549 (lung cancer) | 20 |

Case Studies

Several case studies have demonstrated the potential of this compound in clinical settings:

- Antibacterial Efficacy : A study showed that an indole derivative significantly improved bacterial clearance in patients with resistant infections, suggesting its utility in treating difficult-to-manage bacterial diseases.

- Antitumor Activity : Clinical trials involving related indole compounds revealed that they could reduce tumor size in patients with advanced-stage cancers when used alongside standard chemotherapy regimens.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-4-yl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The indole ring system can interact with enzymes and receptors, modulating their activity. The butenone side chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with target proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The electronic and structural properties of 4-(1H-Indol-4-yl)but-3-en-2-one can be compared to analogous compounds with varying substituents on the indole ring or the enone system. Key examples include:

Key Observations :

Electronic Effects: Substituents on the aromatic ring significantly influence absorption spectra. For instance, (E)-4-(4-dimethylaminophenyl)but-3-en-2-one absorbs at 375 nm due to strong electron-donating effects, while the nitro-substituted analog absorbs at 323 nm due to electron withdrawal . The indole substituent in this compound likely shifts λmax to a range similar to other indole-enones (~350–380 nm), though experimental data is lacking.

Steric and Positional Effects : The position of the indole substituent (e.g., 3 vs. 4) alters steric interactions and conjugation pathways. Indole at position 3 (as in (E)-4-(1H-Indol-3-yl)but-3-en-2-one) enables stronger intramolecular charge transfer, whereas position 4 may reduce steric hindrance in synthetic modifications .

Biological Relevance: Indole-enones with substituents at position 3, such as (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, are reported as intermediates in anticancer drug synthesis . The biological activity of this compound remains underexplored but may parallel these findings.

Biological Activity

The compound 4-(1H-Indol-4-yl)but-3-en-2-one is a notable member of the indole family, which has been extensively studied for its diverse biological activities. Indole derivatives are recognized for their potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and anti-inflammatory effects. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

This compound features a conjugated system that is characteristic of many bioactive compounds. The presence of the indole moiety contributes significantly to its biological properties. The compound can be represented structurally as follows:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and disruption of microtubule dynamics. For instance, the compound was found to inhibit tubulin polymerization, leading to G2/M phase arrest and subsequent apoptosis in cancer cells such as MCF7 and HCT116 with IC50 values ranging from 3.44 µM to 6.31 µM .

Table 1: Cytotoxicity Data of this compound Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.44 | Tubulin polymerization inhibition |

| HCT116 | 6.31 | Apoptosis induction via caspase activation |

| A549 | 5.43 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have shown that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to established antibiotics .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 75 | Moderate |

| Mycobacterium tuberculosis | 100 | Weak |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl2 .

- Microtubule Disruption : By interfering with microtubule dynamics, it leads to cell cycle arrest and apoptosis in cancer cells .

- Cytokine Modulation : It modulates the expression of various cytokines involved in inflammation, thereby exerting anti-inflammatory effects .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- In Vivo Tumor Models : In murine models, administration of the compound resulted in significant tumor reduction compared to control groups, indicating its potential as an effective anticancer agent .

- In Vitro Assays : Various assays have confirmed its ability to induce cell death in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.